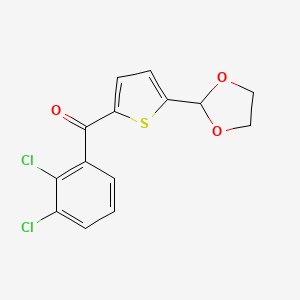

2-(2,3-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Beschreibung

2-(2,3-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene is a thiophene derivative featuring a 2,3-dichlorobenzoyl group at the 2-position and a 1,3-dioxolane ring at the 5-position of the thiophene scaffold. Key properties include:

Eigenschaften

IUPAC Name |

(2,3-dichlorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3S/c15-9-3-1-2-8(12(9)16)13(17)10-4-5-11(20-10)14-18-6-7-19-14/h1-5,14H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIKYALXWXXBAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641967 | |

| Record name | (2,3-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-86-4 | |

| Record name | (2,3-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-(2,3-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene typically involves:

- Formation of the 1,3-dioxolane ring as a protecting group or functional moiety.

- Introduction of the 2,3-dichlorobenzoyl substituent onto the thiophene ring via acylation.

- Functionalization of the thiophene core to attach the dioxolane group at the 5-position.

This approach allows for regioselective substitution on the thiophene ring and stable incorporation of the acetal group.

Preparation of the 1,3-Dioxolane Substituent

The 1,3-dioxolane ring is commonly introduced by acetalization of aldehydes or ketones with ethylene glycol under acidic conditions. For example, hydrolysis and formation of acetals under acid catalysis are well-documented in heterocyclic chemistry.

- Typical conditions: Acidic aqueous phase (e.g., dilute HCl), followed by neutralization and extraction.

- Purification: Organic phase washing, drying over magnesium sulfate, filtration, and solvent evaporation.

- Isolation: Rectification under reduced pressure to obtain pure acetal intermediates.

This step is crucial for stabilizing the aldehyde functionality and enabling further reactions without side reactions at the carbonyl site.

Acylation of Thiophene with 2,3-Dichlorobenzoyl Chloride

The key step to introduce the 2,3-dichlorobenzoyl group involves the reaction of thiophene derivatives with 2,3-dichlorobenzoyl chloride under conditions that favor electrophilic aromatic substitution or nucleophilic acyl substitution.

- Reagents: 2,3-dichlorobenzoyl chloride, base (e.g., potassium carbonate or pyridine), solvent such as dichloromethane.

- Conditions: Low temperature (0–20 °C) to control reactivity and selectivity.

- Procedure: Slow addition of acid chloride to a cooled solution of thiophene derivative and base, followed by stirring for extended periods (e.g., 18–24 hours).

- Work-up: Filtration, washing with ethyl acetate, concentration, and purification by flash chromatography.

This method yields the benzoylated thiophene with high regioselectivity at the 2-position of the benzoyl group and the 5-position of the thiophene ring.

Functionalization of Thiophene at the 5-Position with 1,3-Dioxolane

To install the 1,3-dioxolane substituent on the thiophene ring, synthetic routes often involve:

- Starting from 5-formylthiophene derivatives , which are converted into the corresponding 1,3-dioxolane acetals.

- Acetal formation: Reaction of the 5-formyl group with ethylene glycol under acidic catalysis, forming the 1,3-dioxolane ring.

- Subsequent benzoylation: Introduction of the 2,3-dichlorobenzoyl group at the 2-position of thiophene.

This sequence ensures the correct substitution pattern and stability of the sensitive aldehyde functionality during acylation.

Representative Preparation Procedure (Literature-Based)

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1. Acetal Formation | 5-Formylthiophene + ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid), reflux | Formation of 5-(1,3-dioxolan-2-yl)thiophene | High yield; purification by extraction and distillation |

| 2. Benzoylation | 2,3-Dichlorobenzoyl chloride, K2CO3 or pyridine, CH2Cl2, 0–20 °C, 18 h | Electrophilic acylation at thiophene 2-position | Moderate to good yield (20–40%) depending on conditions |

| 3. Work-up & Purification | Extraction, washing, drying, chromatography | Isolation of pure this compound | Off-white solid; characterized by NMR, MS |

Detailed Reaction Conditions and Notes

- The acetal formation step is reversible and requires careful control of water content and acid concentration to drive the equilibrium toward acetal formation.

- The benzoylation step benefits from the use of a base to neutralize HCl formed and to improve yield.

- Solvent choice (e.g., dichloromethane) and temperature control are critical to prevent side reactions or decomposition.

- Purification often involves silica gel chromatography with eluents such as petroleum ether/ethyl acetate mixtures.

- Final product properties include a predicted boiling point around 494 °C and density near 1.45 g/cm³.

Summary Table of Key Preparation Parameters

Research Findings and Optimization

- Studies indicate that the use of dry solvents and inert atmosphere can improve yields by minimizing hydrolysis of sensitive intermediates.

- Acid hydrolysis of the acetal group can be used to revert to the aldehyde if needed, providing synthetic flexibility.

- Optimization of base equivalents and reaction temperature during benzoylation can significantly affect regioselectivity and yield.

- Analytical methods such as LC-MS and NMR are essential for confirming the structure and purity of intermediates and final products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The dichlorobenzoyl group can be reduced to the corresponding alcohol.

Substitution: The chlorine atoms on the benzoyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(2,3-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 2-(2,3-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dichlorobenzoyl group can enhance the compound’s binding affinity to its target, while the dioxolane ring can improve its stability and solubility.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Benzoyl Group

The position and number of chlorine atoms on the benzoyl moiety significantly alter electronic and steric properties. Key analogs include:

Key Observations :

Core Heterocycle Comparisons

highlights that thiophene derivatives (e.g., 2-thiophenecarbonitrile) exhibit lower arylation yields (12.4%) compared to furan analogs (24.7%) due to thiophene’s stronger electron-withdrawing character .

Dioxolane Ring Impact

The 1,3-dioxolane ring is a common motif in bio-based chemicals (e.g., acetalization products like DFM in ) and may improve metabolic stability or solubility compared to non-cyclic ether substituents .

Biologische Aktivität

2-(2,3-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is a synthetic organic compound with a molecular formula of C14H10Cl2O3S and a molecular weight of 329.20 g/mol. The compound features a unique structure that combines thiophene and dioxolane functionalities, which contribute to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The compound exhibits notable physical properties:

- Boiling Point : Approximately 500.2 °C

- Density : About 1.453 g/cm³

The presence of the thiophene and dioxolane groups suggests potential reactivity in biological systems, making it a candidate for various pharmacological studies.

Biological Activity Overview

Preliminary studies indicate that compounds containing thiophene and dioxolane structures exhibit diverse biological activities, including:

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains.

- Anticancer Properties : The structural components may interact with cellular mechanisms involved in cancer progression.

- Enzyme Inhibition : Potential inhibition of enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases.

Understanding the mechanisms by which this compound exerts its biological effects is essential for elucidating its therapeutic potential.

- Enzyme Interaction : The compound may inhibit AChE, thereby increasing acetylcholine levels in the brain, which is beneficial in treating Alzheimer's disease .

- Antimicrobial Mechanisms : The thiophene ring can disrupt bacterial cell membranes or interfere with metabolic pathways .

Antimicrobial Activity

A study evaluating the antimicrobial properties of similar thiophene derivatives revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds demonstrated MIC values significantly lower than standard antibiotics like oxytetracycline .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Control (Oxytetracycline) | 31.25 | Staphylococcus aureus |

Neuroprotective Effects

In silico studies suggest that the compound may exhibit neuroprotective effects by inhibiting AChE activity. Molecular docking studies indicated strong binding affinity to the AChE active site .

| Compound | IC50 (µM) | Effect |

|---|---|---|

| This compound | TBD | AChE Inhibition |

| Standard (Donepezil) | 0.5 | AChE Inhibition |

Synthesis Methods

Various synthetic routes have been proposed for producing this compound. Each method varies in yield and purity based on reaction conditions:

- Condensation Reactions : Utilizing dichlorobenzoyl chloride with thiophene derivatives.

- Cyclization Techniques : Involving dioxolane precursors to form the final structure.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2,3-dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene, and how can intermediates be stabilized during synthesis?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using 3-chlorobenzo[b]thiophene-2-carbonyl chloride derivatives as precursors, followed by functionalization with a dioxolane group. Key steps include:

- In situ generation of reactive intermediates : For example, β-mercapto anions can be generated using sodium sulfide or thioglycolate esters in the presence of a base (e.g., DBU) and calcium oxide to stabilize reactive intermediates .

- Thiophene ring formation : Modified Fiesselmann thiophene synthesis may be applied, where α-mercaptoketone anions react with β-chloro-aryl cinnamonitriles under thermal conditions .

Critical considerations : Use anhydrous solvents (e.g., 1,4-dioxane) and inert atmospheres to prevent hydrolysis of acid-sensitive groups like dioxolane.

Q. How can the structure of this compound be characterized using spectroscopic and crystallographic methods?

- Methodology :

- Single-crystal X-ray diffraction : Employ SHELXL for refinement of crystallographic data. For example, monoclinic crystal systems (space group P21/c) with parameters a = 10.7364 Å, b = 9.8983 Å, c = 24.020 Å, and β = 93.151° have been reported for structurally similar thiophene derivatives .

- Spectroscopy :

- NMR : Analyze coupling patterns in NMR to confirm the dioxolane ring (e.g., geminal protons at δ 4.8–5.2 ppm) and dichlorobenzoyl substitution.

- FT-IR : Identify carbonyl stretching vibrations (C=O at ~1680 cm) and thiophene ring modes (~700–800 cm) .

Advanced Research Questions

Q. How do the electronic effects of the 2,3-dichlorobenzoyl and dioxolane substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodology :

- DFT calculations : Use Gaussian or ORCA to model electron density distributions. The electron-withdrawing dichlorobenzoyl group reduces electron density on the thiophene ring, favoring nucleophilic attacks at the 5-position.

- Experimental validation : Perform Suzuki-Miyaura couplings with aryl boronic acids to assess regioselectivity. Monitor reaction progress via HPLC-MS .

- Data contradiction : Some studies suggest steric hindrance from the dioxolane group may override electronic effects. Compare reactivity with analogues lacking the dioxolane moiety .

Q. What experimental design strategies can address challenges in purifying this compound due to its hydrolytically sensitive dioxolane group?

- Methodology :

- Chromatography : Use silica gel modified with triethylamine to minimize acid-catalyzed ring-opening. Avoid aqueous mobile phases; opt for hexane/ethyl acetate gradients.

- Low-temperature crystallization : Recrystallize from dry THF at −20°C to stabilize the dioxolane ring .

- Validation : Monitor purity via NMR for characteristic dioxolane proton signals and LC-MS for degradation products (e.g., diketones from ring-opening).

Q. How can computational modeling predict the compound’s potential as a ligand in coordination chemistry or enzyme inhibition?

- Methodology :

- Molecular docking : Use AutoDock Vina to simulate binding to tubulin (anti-mitotic target) or metal centers (e.g., Zn). The dichlorobenzoyl group may engage in π-π stacking with aromatic residues, while the dioxolane oxygen could act as a weak Lewis base .

- Pharmacophore mapping : Identify essential features (e.g., planar thiophene, halogen-bond donors) using Schrödinger’s Phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.